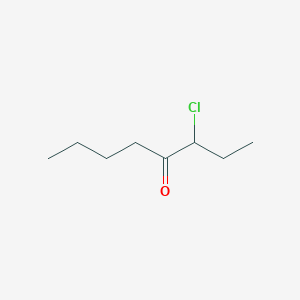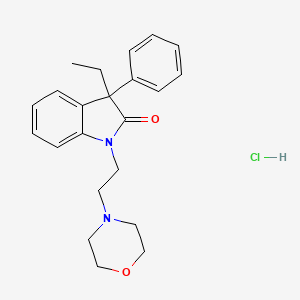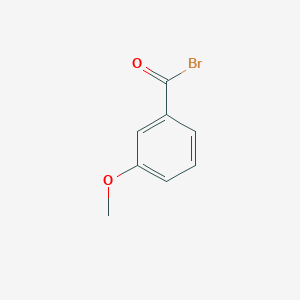
3-Methoxybenzoyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxybenzoyl bromide, also known as 1-bromomethyl-3-methoxybenzene, is an organic compound with the molecular formula C8H9BrO. It is a derivative of benzyl bromide and is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
3-Methoxybenzoyl bromide can be synthesized through several methods. One common method involves the bromination of 3-methoxybenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3). Another method involves the reaction of 3-methoxybenzyl chloride with sodium bromide (NaBr) in the presence of a suitable solvent .
Industrial production of this compound typically involves the use of large-scale bromination reactions, where 3-methoxybenzyl alcohol is treated with brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide .
Análisis De Reacciones Químicas
3-Methoxybenzoyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: It readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Reduction Reactions: It can be reduced to 3-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 3-methoxybenzoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Aplicaciones Científicas De Investigación
3-Methoxybenzoyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-methoxybenzoyl bromide involves its reactivity as an electrophile. The bromine atom attached to the benzyl group is highly reactive and can be easily displaced by nucleophiles. This reactivity allows it to participate in various substitution reactions, leading to the formation of new chemical bonds. The methoxy group on the benzene ring can also influence the reactivity and selectivity of the compound in different reactions .
Comparación Con Compuestos Similares
3-Methoxybenzoyl bromide can be compared with other benzyl bromide derivatives, such as:
4-Methoxybenzyl bromide: Similar structure but with the methoxy group at the para position.
2-Methoxybenzyl bromide: Similar structure but with the methoxy group at the ortho position.
Benzyl bromide: Lacks the methoxy group, making it less reactive in certain reactions.
The presence of the methoxy group in this compound enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .
Propiedades
Número CAS |
67958-01-4 |
|---|---|
Fórmula molecular |
C8H7BrO2 |
Peso molecular |
215.04 g/mol |
Nombre IUPAC |
3-methoxybenzoyl bromide |
InChI |
InChI=1S/C8H7BrO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 |
Clave InChI |
VFZWKSCGGSWMPI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-Pyridinyloxy)methyl]-1h-pyrazol-3-amine](/img/structure/B13961900.png)
![Cyclopropyl-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamine](/img/structure/B13961904.png)
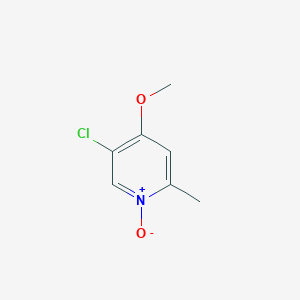
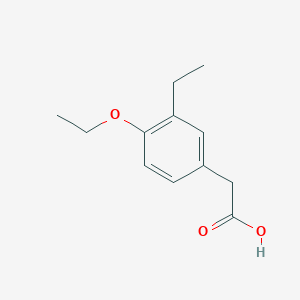
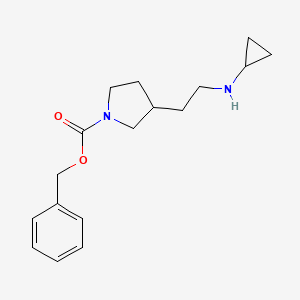
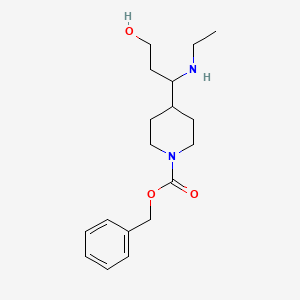
![8,10,12-trimethylbenzo[a]acridine](/img/structure/B13961955.png)
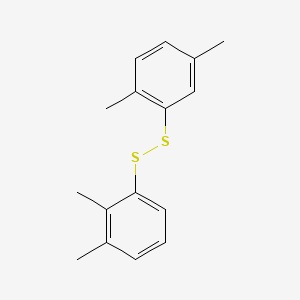
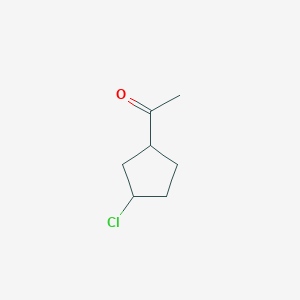
![(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]-but-2-en-1-al](/img/structure/B13961960.png)
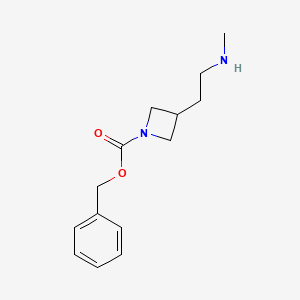
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)-3-methylbutan-1-one](/img/structure/B13961971.png)
